

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Methylazetidine-1-sulfonamide**

Cat. No.: **B2456422**

[Get Quote](#)

Introduction

In the landscape of modern drug discovery, the adage "a compound is its properties" has never been more resonant. The journey from a promising hit to a viable clinical candidate is fundamentally governed by a molecule's physicochemical characteristics. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, its formulation potential, and its ultimate therapeutic efficacy. This guide provides an in-depth analysis of **3-Methylazetidine-1-sulfonamide**, a molecule of interest featuring a strained azetidine ring coupled with a sulfonamide functional group.

As Senior Application Scientists, our perspective is rooted in the practical application of data. This document is therefore structured not as a static data sheet, but as a dynamic guide. We will not only present the known and predicted properties of this compound but also delve into the causality behind the experimental methodologies required for their validation. The protocols described herein are designed as self-validating systems, providing researchers and drug development professionals with a robust framework for their own investigations. Every claim and protocol is grounded in authoritative scientific principles and supported by verifiable references.

Section 1: Core Molecular Identity and Structure

A complete understanding of a molecule begins with its fundamental structure and identifiers. These data form the bedrock upon which all other physicochemical assessments are built.

Chemical Structure:

Caption: 2D Structure of **3-Methylazetidine-1-sulfonamide**.

The core structure consists of a four-membered azetidine ring, which imparts a degree of conformational rigidity and potential for unique vector interactions. The sulfonamide group is a well-known pharmacophore, often acting as a hydrogen bond donor and acceptor.

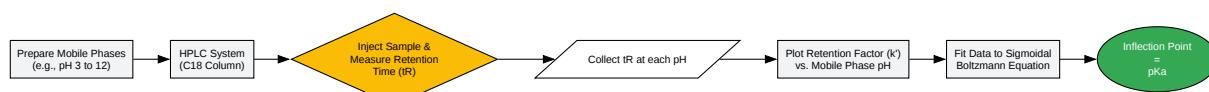
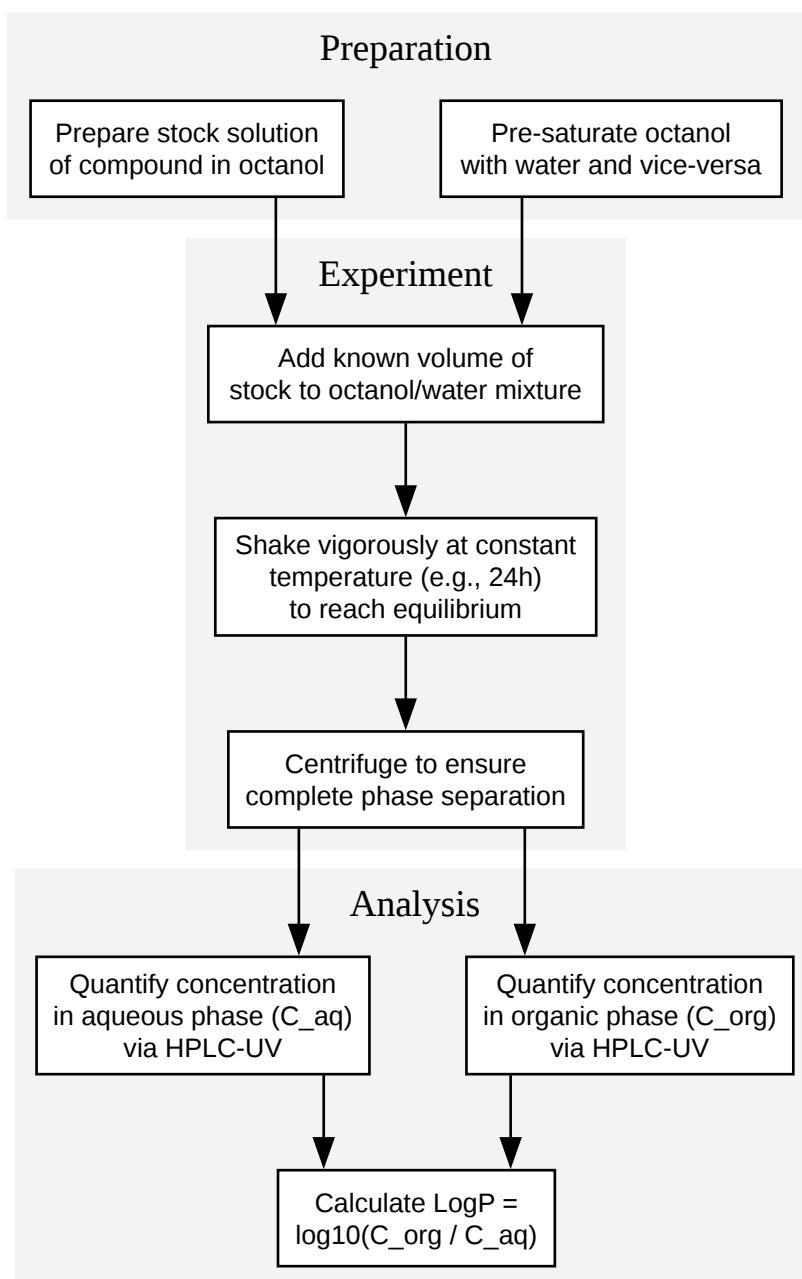
Table 1: Fundamental Molecular Identifiers

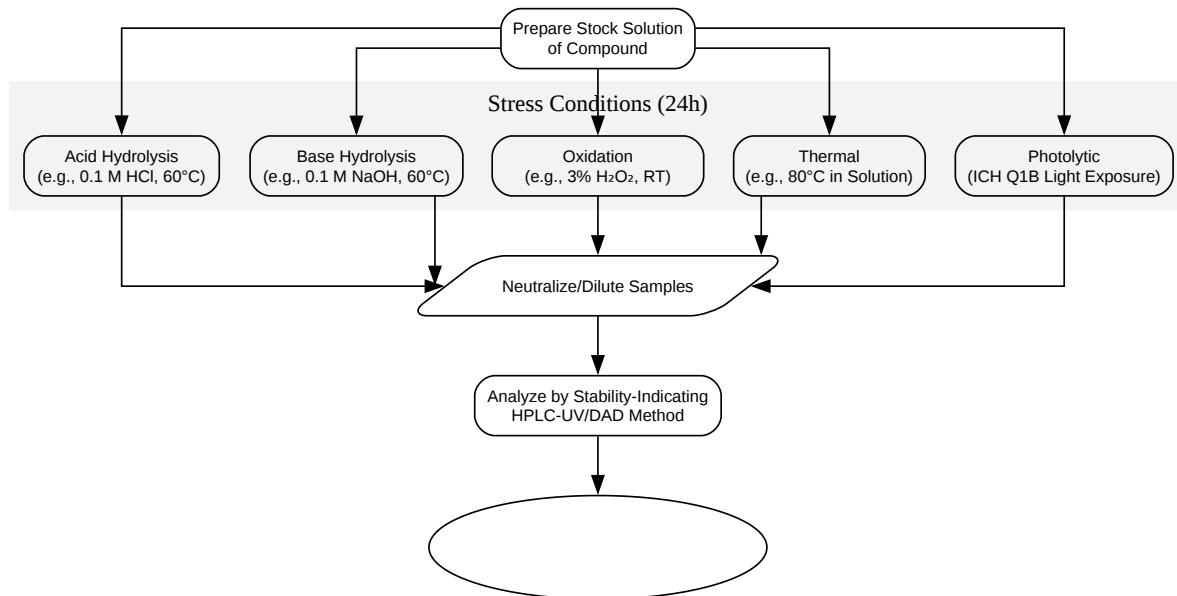
Property	Value	Source
IUPAC Name	3-methylazetidine-1-sulfonamide	[1]
CAS Number	1418112-83-0	[2]
Molecular Formula	C ₄ H ₁₀ N ₂ O ₂ S	[1]
Molecular Weight	150.20 g/mol	[1]
Canonical SMILES	CC1CN(C1)S(=O)(=O)N	[1]

| InChIKey | AVSGFRVSZZIUNB-UHFFFAOYSA-N | [\[1\]](#) |

Section 2: Lipophilicity and Ionization State

The interplay between a molecule's lipophilicity (its affinity for a lipid-like environment) and its ionization state (governed by its pKa) is a critical determinant of its pharmacokinetic behavior.



Partition Coefficient (LogP)


The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity.[\[3\]](#)[\[4\]](#) It directly influences membrane permeability, plasma protein binding, and metabolic pathways. A negative LogP value indicates a preference for the aqueous phase (hydrophilicity), while a positive value indicates a preference for the lipid phase (lipophilicity).[\[3\]](#)

- Computed Value (XLogP3): -0.6[1]

Insight and Causality: The computed LogP of -0.6 suggests that **3-Methylazetidine-1-sulfonamide** is predominantly hydrophilic. This is rationalized by the presence of multiple hydrogen bond acceptors (the two sulfonyl oxygens and the azetidine nitrogen) and a hydrogen bond donor (the sulfonamide N-H), which favor interaction with water.[1] This hydrophilicity implies that the compound is likely to have good aqueous solubility but may rely on mechanisms other than passive diffusion for efficient membrane translocation. For ionizable molecules, it is crucial to consider the distribution coefficient (LogD), which is the effective lipophilicity at a specific pH.

Experimental Protocol: Shake-Flask Method for LogP Determination This method remains the gold standard for its direct measurement of partitioning.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methylazetidine-1-sulfonamide | C4H10N2O2S | CID 71487580 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-methylazetidine-1-sulfonamide | 1418112-83-0 [chemicalbook.com]
- 3. acdlabs.com [acdlabs.com]
- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Methylazetidine-1-sulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2456422#physicochemical-characteristics-of-3-methylazetidine-1-sulfonamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com